molecular formula C13H15FO3 B2972113 ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate CAS No. 1393545-12-4

ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate

Cat. No.: B2972113
CAS No.: 1393545-12-4
M. Wt: 238.258
InChI Key: LGHNGVASFQMKRP-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate is a fluorinated oxetane derivative characterized by a 4-fluorophenyl-substituted oxetane ring linked to an ethyl acetate group. The oxetane ring, a four-membered oxygen-containing heterocycle, confers unique steric and electronic properties, enhancing metabolic stability and bioavailability in medicinal chemistry applications .

The synthesis of such compounds typically involves oxetane ring formation via cyclization or substitution reactions, followed by esterification. For example, ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate (CAS 1045709-38-3) is synthesized using nitroalkylation strategies, suggesting analogous routes for introducing the 4-fluorophenyl group .

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-2-17-12(15)7-13(8-16-9-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHNGVASFQMKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate typically involves the reaction of 4-fluorophenylacetic acid with ethyl oxetan-3-ylacetate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: 4-fluorophenylacetic acid derivatives.

    Reduction: Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]ethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxetane Ring

Ethyl 2-(oxetan-3-yl)acetate (CAS 1207175-04-9)
  • Structure : Lacks the 4-fluorophenyl group, featuring a simple oxetane ring.
  • Properties : Lower molecular weight (130.14 g/mol) and reduced lipophilicity compared to fluorinated analogs. Used in peptide mimetics due to its compact, polar structure .
  • Applications : Intermediate in drug design for improving pharmacokinetic profiles .
Ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate (CAS 1045709-38-3)
  • Structure : Nitromethyl substituent instead of 4-fluorophenyl.
  • Properties : Higher molecular weight (203.19 g/mol) and reactivity due to the nitro group. Acts as a precursor for further functionalization .
  • Applications : Building block in protein degradation studies (e.g., PROTACs) .
Ethyl 2-(3-(benzyloxycarbonylamino)oxetan-3-yl)acetate (CAS 1190391-39-9)
  • Structure: Benzyloxycarbonylamino group on the oxetane.
  • Used in peptide coupling reactions .

Fluorophenyl-Containing Analogs Without Oxetane

Ethyl 2-(4-fluorophenyl)acetate (CAS 587-88-2)
  • Structure : Directly links the 4-fluorophenyl group to the acetate ester, omitting the oxetane.
  • Properties : Simpler structure with higher similarity (0.98 Tanimoto index) to the target compound, but lacks the oxetane’s conformational rigidity .
  • Applications : Intermediate in NSAID synthesis (e.g., fluorinated ibuprofen analogs) .
Ethyl 3-(4-fluorophenyl)propanoate (CAS 7116-38-3)
  • Structure: Propanoate backbone with a 4-fluorophenyl group.
  • Properties : Increased chain length alters solubility and metabolic pathways. Less rigid than oxetane derivatives .

Oxetane Derivatives with Alternative Aromatic Groups

Ethyl 5-(4-fluorophenyl)-5-phenyl-2-isoxazoline-3-carboxylate (S1-13)
  • Structure : Combines fluorophenyl and phenyl groups on an isoxazoline ring.
2-(3-Methyl-2-oxo-3H-benzoxazol-6-yl)-2-oxoethyl (4-fluorophenyl)acetate (CAS 1245623-98-6)
  • Structure : Benzoxazole core with fluorophenyl acetate.
  • Properties : Extended π-conjugation for UV absorption; used in photodynamic therapy research .

Table 1: Key Properties of Ethyl 2-[3-(4-Fluorophenyl)oxetan-3-yl]acetate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Applications
Ethyl 2-(oxetan-3-yl)acetate C6H10O3 130.14 Oxetane 1207175-04-9 Peptidomimetics
Ethyl 2-(4-fluorophenyl)acetate C10H11FO2 182.20 4-Fluorophenyl 587-88-2 NSAID intermediates
Ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate C8H13NO5 203.19 Nitromethyl oxetane 1045709-38-3 PROTACs
Ethyl 5-(4-fluorophenyl)-5-phenyl-2-isoxazoline-3-carboxylate C18H15FNO3 312.32 Fluorophenyl isoxazoline N/A Herbicide safeners

Biological Activity

Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate is a compound that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an oxetane ring, which is known for its unique three-membered cyclic structure that can influence the compound's reactivity and biological interactions. The presence of the 4-fluorophenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₁F O₃
Molecular Weight234.22 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

This compound has shown promise in anticancer research. In a study investigating its effects on non-small-cell lung carcinoma (NSCLC), the compound exhibited cytotoxic effects on cancer cells, with IC50 values indicating potent activity at low concentrations. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)
A549 (NSCLC)5.0
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)8.2

Structure-Activity Relationships (SAR)

The SAR studies of this compound highlight the importance of the oxetane ring and the fluorophenyl substituent in enhancing biological activity. Variations in substituents on the oxetane ring were found to significantly affect potency and selectivity towards specific biological targets.

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that the compound effectively inhibited bacterial growth, with a minimum inhibitory concentration (MIC) of 12 μg/mL against S. aureus.
  • Case Study on Anticancer Activity : In a preclinical model, administration of this compound led to a significant reduction in tumor size in xenograft models of NSCLC. Histopathological analysis revealed increased apoptosis in treated tumors compared to controls.

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